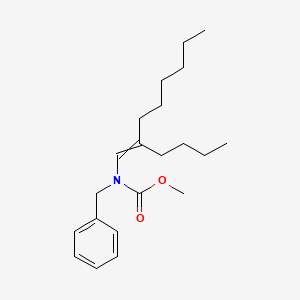
Methyl benzyl(2-butyloct-1-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl benzyl(2-butyloct-1-en-1-yl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a benzyl group, a butyloctenyl chain, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzyl(2-butyloct-1-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate product.
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method offers high purity products through simple filtration.
Industrial Production Methods
Industrial production of carbamates often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, environmentally friendly methods, such as the use of nonmetallic regenerable reagents and CO2 capture agents, are being explored to minimize the environmental impact of carbamate synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl benzyl(2-butyloct-1-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Methyl benzyl(2-butyloct-1-en-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of methyl benzyl(2-butyloct-1-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate with a single methyl group.
Benzyl carbamate: Contains a benzyl group but lacks the butyloctenyl chain.
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl benzyl(2-butyloct-1-en-1-yl)carbamate is unique due to its combination of a benzyl group, a butyloctenyl chain, and a carbamate functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other carbamates.
Propiedades
Número CAS |
867157-01-5 |
|---|---|
Fórmula molecular |
C21H33NO2 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
methyl N-benzyl-N-(2-butyloct-1-enyl)carbamate |
InChI |
InChI=1S/C21H33NO2/c1-4-6-8-10-14-19(13-7-5-2)17-22(21(23)24-3)18-20-15-11-9-12-16-20/h9,11-12,15-17H,4-8,10,13-14,18H2,1-3H3 |
Clave InChI |
GAVZSWALXANEKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CN(CC1=CC=CC=C1)C(=O)OC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


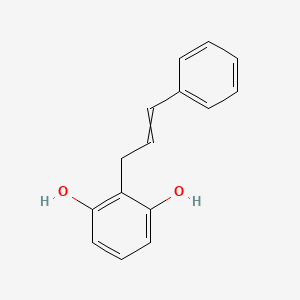
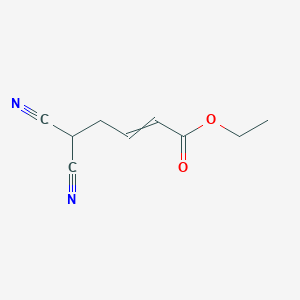
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
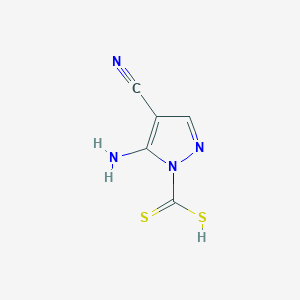
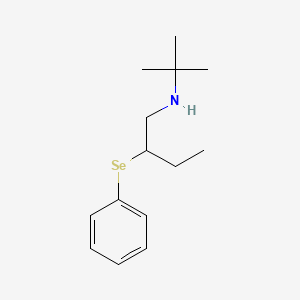
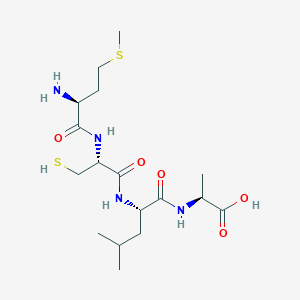
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
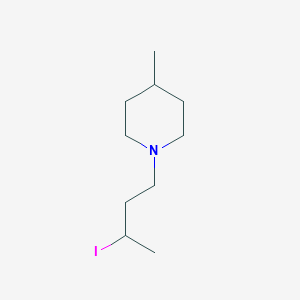

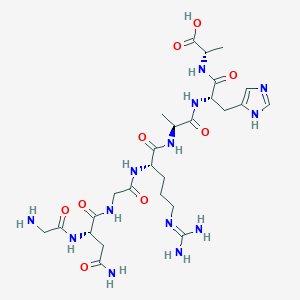
![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)

